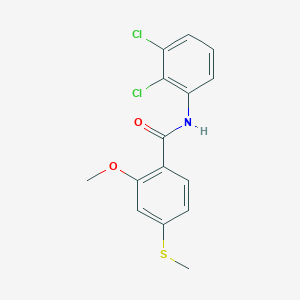![molecular formula C17H18ClN3OS B5884887 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine, also known as TAPI-1, is a small molecule inhibitor of the TACE (tumor necrosis factor-α-converting enzyme) enzyme. TACE is a membrane-bound metalloprotease that plays a crucial role in the processing and release of several proinflammatory cytokines, including TNF-α. TACE inhibitors have been investigated as potential therapeutic agents for several inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease.
Mécanisme D'action
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine binds to the active site of TACE and inhibits its enzymatic activity. This prevents the processing and release of several proinflammatory cytokines, including TNF-α. Inhibition of TACE activity has been shown to reduce inflammation and tissue damage in several inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of several proinflammatory cytokines, including TNF-α and IL-6. This leads to a reduction in inflammation and tissue damage in several inflammatory diseases. This compound has also been shown to reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine is its specificity for TACE inhibition. This allows for targeted inhibition of TACE activity without affecting other metalloproteases. However, this compound has a relatively short half-life, which limits its efficacy in vivo. Additionally, TACE inhibition may have unintended consequences, as TACE plays a crucial role in the shedding of several cell surface receptors, including TNF-α receptors.
Orientations Futures
Future research on 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine could focus on improving its pharmacokinetic properties to increase its efficacy in vivo. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other inflammatory diseases, such as psoriasis and Crohn's disease. Finally, research could investigate the potential of TACE inhibition as a therapeutic strategy for cancer, as TACE has been shown to play a role in tumor growth and metastasis.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-pyridinethiol to form 4-chloro-N-(2-pyridinyl)benzenesulfonamide. This compound is then reacted with acetic anhydride to form 4-chloro-N-(2-pyridinyl)acetamide. The final step involves the reaction of 4-chloro-N-(2-pyridinyl)acetamide with piperazine and triethylamine to form this compound.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications in several inflammatory diseases. In a study published in the Journal of Immunology, this compound was shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide-stimulated human monocytes. Another study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated the efficacy of this compound in reducing joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-6-15(7-5-14)20-9-11-21(12-10-20)17(22)13-23-16-3-1-2-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAIMGIUFIBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

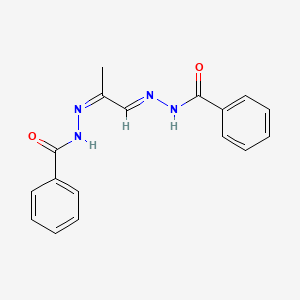
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
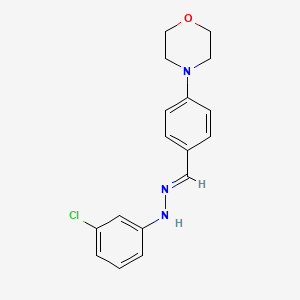
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
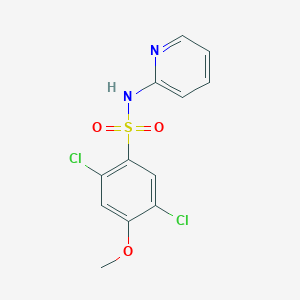
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
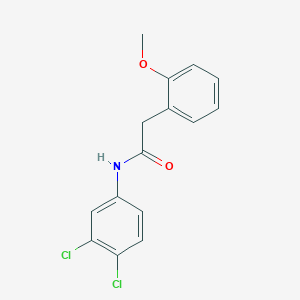
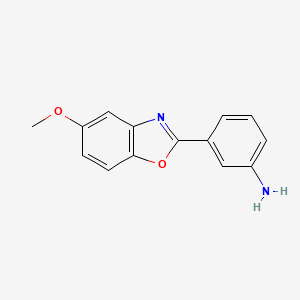
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)
